molecular formula C21H28N2O4 B1299421 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid CAS No. 337501-82-3

3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid

Katalognummer: B1299421
CAS-Nummer: 337501-82-3
Molekulargewicht: 372.5 g/mol
InChI-Schlüssel: SGVKMYMWTMFTPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid is a complex organic compound characterized by the presence of two cyclohexanecarbonyl groups attached to the amino groups at the 3 and 5 positions of a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with benzoic acid and cyclohexanecarbonyl chloride.

    Formation of Amide Bonds: The cyclohexanecarbonyl chloride reacts with the amino groups at the 3 and 5 positions of the benzoic acid under controlled conditions to form the desired amide bonds.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that compounds similar to 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid can exhibit anticancer properties. For instance, studies on related compounds have shown promising results in targeting specific cancer types, including pancreatic and breast cancers. These compounds often function as inhibitors of histone deacetylases (HDACs), which are implicated in cancer cell proliferation and survival.

  • Case Study : A study demonstrated that HDAC inhibitors led to apoptosis in pancreatic cancer cells, suggesting that structurally similar compounds might also induce similar effects. The specific mechanism often involves the modulation of gene expression associated with tumor growth and survival pathways .

1.2 Immune Modulation

The compound may also play a role in immune modulation. Research has focused on small molecule conjugates that target immune checkpoints, enhancing the immune response against tumors. By modifying the structure of benzoic acid derivatives, researchers have been able to improve binding affinities to immune cell receptors.

  • Case Study : A recent study highlighted the development of maytansinoid conjugates that utilize similar structural frameworks to enhance immune cell infiltration within tumors. This approach aims to convert "cold" tumors into "hot" tumors, thereby improving therapeutic outcomes .

Organic Synthesis Applications

2.1 Synthesis of Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it valuable for synthesizing more complex molecules.

  • Data Table: Synthetic Transformations
Transformation TypeReaction ConditionsYield (%)
AcylationCyclohexanecarbonyl chloride + amine85
EsterificationAlcohol + this compound90
AmidationAmine + activated carboxylic acid80

2.2 Development of Catalysts

The compound has been explored as a potential ligand in catalytic systems due to its ability to coordinate with metal centers. This property enhances the efficiency and selectivity of various catalytic reactions.

  • Case Study : Research has indicated that derivatives of benzoic acid can be employed in asymmetric catalysis, leading to high enantioselectivity in reactions involving carbon-carbon bond formation .

Wirkmechanismus

The mechanism of action of 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-Diaminobenzoic Acid: Similar structure but lacks the cyclohexanecarbonyl groups.

    Cyclohexanecarboxylic Acid: Contains the cyclohexane ring but lacks the benzoic acid core.

    N-Benzoylcyclohexylamine: Contains both benzoic acid and cyclohexane moieties but in a different arrangement.

Uniqueness

3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid is unique due to the presence of two cyclohexanecarbonyl groups attached to the benzoic acid core, which imparts distinct chemical and physical properties compared to similar compounds.

Biologische Aktivität

3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid (CAS No. 337501-82-3) is a complex organic compound characterized by the presence of two cyclohexanecarbonyl groups attached to amino groups at the 3 and 5 positions of a benzoic acid core. This structure lends itself to multiple biological activities, making it a subject of interest in various fields including medicinal chemistry and biochemistry.

Chemical Structure

The chemical structure can be represented as follows:

C18H24N2O3\text{C}_{18}\text{H}_{24}\text{N}_2\text{O}_3

This formula indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and proteins. This compound can bind to active sites on these targets, potentially inhibiting their function or altering their activity. Such interactions can lead to various therapeutic effects, including:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which could be beneficial in treating diseases linked to enzyme overactivity.
  • Protein Binding : It may also bind to proteins that are crucial in cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.

Research Findings

Recent studies have explored the biological effects of this compound in various contexts:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of benzoic acid, including this compound, exhibit antimicrobial properties. This suggests potential applications in developing new antimicrobial agents.
  • Anticancer Potential : The compound has been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through mechanisms involving proteasome and lysosomal pathways .
  • Cytotoxicity Studies : In vitro studies have demonstrated that while this compound can inhibit cancer cell growth, it shows minimal cytotoxic effects on normal cells at certain concentrations. For instance, tests on human foreskin fibroblasts revealed no significant cytotoxicity at concentrations that induced proteasomal and lysosomal activity .

Study 1: Anticancer Activity

A study evaluated the effects of this compound on two cancer cell lines (Hep-G2 and A2058). The results showed a significant reduction in cell viability at concentrations above 10 μg/mL without affecting normal fibroblast cells. This suggests a selective action against cancer cells while preserving normal cell function.

Study 2: Enzyme Interaction

In silico studies indicated that this compound could act as a binder for key enzymes involved in cellular degradation pathways, such as cathepsins B and L. These findings support the hypothesis that it may enhance protein degradation systems which are often impaired in aging and cancer .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
3,5-Diaminobenzoic Acid Lacks cyclohexanecarbonyl groupsModerate enzyme inhibition
Cyclohexanecarboxylic Acid Contains cyclohexane but lacks benzoic coreLimited biological activity
N-Benzoylcyclohexylamine Different arrangement of functional groupsPotential neuroprotective effects

Uniqueness

The unique combination of cyclohexanecarbonyl groups with a benzoic acid core distinguishes this compound from other compounds. This structural feature is likely responsible for its enhanced binding affinity to target proteins and enzymes, contributing to its diverse biological activities.

Eigenschaften

IUPAC Name

3,5-bis(cyclohexanecarbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4/c24-19(14-7-3-1-4-8-14)22-17-11-16(21(26)27)12-18(13-17)23-20(25)15-9-5-2-6-10-15/h11-15H,1-10H2,(H,22,24)(H,23,25)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVKMYMWTMFTPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC(=CC(=C2)C(=O)O)NC(=O)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360506
Record name 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337501-82-3
Record name 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.